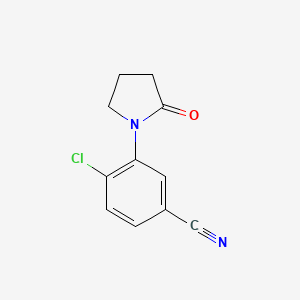

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile

説明

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound that features a pyrrolidinyl group attached to a benzonitrile core

特性

分子式 |

C11H9ClN2O |

|---|---|

分子量 |

220.65 g/mol |

IUPAC名 |

4-chloro-3-(2-oxopyrrolidin-1-yl)benzonitrile |

InChI |

InChI=1S/C11H9ClN2O/c12-9-4-3-8(7-13)6-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |

InChIキー |

YXLCRVIRCXCXGM-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)C#N)Cl |

製品の起源 |

United States |

準備方法

Nucleophilic Aromatic Substitution (SNAr)

The foundational step involves substituting a suitable precursor, such as 4-chlorobenzonitrile , with a pyrrolidinone derivative. Under basic conditions, typically using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), the chloro group on the aromatic ring is displaced by the nucleophilic nitrogen of 2-pyrrolidinone, forming the core structure:

$$

\text{4-Chlorobenzonitrile} + \text{2-Pyrrolidinone} \xrightarrow[\text{heat}]{\text{K}2\text{CO}3,\text{DMF}} \text{Intermediate}

$$

Reaction parameters generally include heating at 100–150°C for several hours, with reaction progress monitored via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Cyanation of Aromatic Intermediates

Introduction of the nitrile group is achieved through catalytic cyanation, often employing palladium-based catalysts such as Pd(PPh₃)₄, with zinc cyanide (Zn(CN)₂) as the cyanide source. The process involves:

$$

\text{Aryl halide} + \text{Zn(CN)}_2 \xrightarrow[\text{heat}]{\text{Pd catalyst}} \text{Aryl nitrile}

$$

This step is performed under inert atmosphere (nitrogen or argon) at temperatures between 80–120°C.

Purification and Isolation

Post-reaction, purification typically involves recrystallization from solvents such as ethanol or acetonitrile, or chromatographic techniques to achieve high purity (>95%).

Industrial Production Methods

For large-scale manufacturing, continuous flow reactors are employed to enhance yield, control reaction parameters, and improve safety. The process involves:

- Scale-up of SNAr reactions in stirred tank reactors with optimized temperature and base concentration.

- Catalytic cyanation under controlled conditions to prevent cyanide exposure.

- Purification via recrystallization or preparative chromatography.

These methods ensure consistent quality and high throughput, aligning with industrial standards.

Alternative Synthetic Strategies

Direct Cyanation via Benzoyl Chloride Pathway

According to US Patent US3742014A, an alternative route involves the reaction of benzoyl chloride derivatives with phosphorus pentachloride (PCl₅) to generate benzonitriles directly. The process proceeds through:

$$

\text{Benzoyl chloride} + \text{PCl}_5 \rightarrow \text{Benzonitrile} + \text{by-products}

$$

This method is advantageous for its straightforwardness and high yield, especially when starting from substituted benzoyl chlorides.

Chiral Route for Stereoselective Synthesis

A novel approach involves the use of chiral epichlorohydrin as a precursor, which undergoes ring-opening with sodium cyanide and citric acid to produce chiral nitrile intermediates. These intermediates are then reacted with alcohols containing hydrochloride gas, followed by ammonolysis with glycinamide or glycine esters, to obtain the target compound with high stereochemical purity.

Summary of Key Reaction Parameters

| Reaction Step | Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| SNAr substitution | 4-Chlorobenzonitrile, 2-Pyrrolidinone, K₂CO₃ | 100–150°C, 4–8 hours | High yield, >90% |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 80–120°C, inert atmosphere | Moderate to high yield |

| Purification | Recrystallization | Ethanol or acetonitrile | Purity >95% |

| Chiral synthesis | Chiral epichlorohydrin, NaCN, citric acid | Room temperature to 50°C | High stereoselectivity |

Research Data and Validation

Research articles and patents confirm the efficacy of these methods:

- The reaction of 4-chlorobenzonitrile with 2-pyrrolidinone under basic conditions is well-documented as an efficient route (see).

- Catalytic cyanation using Pd catalysts provides a reliable method for nitrile introduction with minimal by-products ().

- Chiral synthesis pathways using epichlorohydrin derivatives have demonstrated high stereoselectivity and industrial scalability ().

化学反応の分析

Types of Reactions

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the development of advanced materials and polymers

作用機序

The mechanism of action of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance binding affinity and specificity, leading to desired biological effects. Pathways involved include enzyme inhibition and receptor modulation .

類似化合物との比較

Similar Compounds

- 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzoic acid

- 4-Chloro-3-(2-oxo-1-pyrrolidinyl)pyrimidine

- 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride

Uniqueness

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a nitrile group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

生物活性

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile can be represented as follows:

- Molecular Formula : C11H8ClN

- Molecular Weight : 217.64 g/mol

- IUPAC Name : 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile

The biological activity of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrrolidine moiety is known to enhance binding affinity and selectivity for specific targets, making it a valuable scaffold in drug design.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and cellular signaling.

- Receptor Modulation : It may modulate receptors involved in neurotransmission or inflammation, providing insights into its therapeutic potential for neurological or inflammatory disorders.

Biological Activity and Pharmacological Effects

Research has indicated that 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the pyrrolidine derivatives are often screened for their efficacy against cancer cell lines.

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile on several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

- In Vivo Studies : Animal models have been used to assess the compound's pharmacokinetics and therapeutic efficacy. Preliminary results showed improved survival rates in treated groups compared to controls, indicating promising therapeutic effects.

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile?

The synthesis typically involves multi-step organic reactions:

- Nucleophilic substitution : Reacting a chlorinated benzonitrile precursor with a pyrrolidinone derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-oxo-pyrrolidinyl group .

- Cyanation : Introducing the nitrile group via catalytic cyanation of a halogenated intermediate using Pd catalysts (e.g., Pd(PPh₃)₄) and Zn(CN)₂ .

- Oxidation/Reduction : Adjusting oxidation states of intermediates using reagents like NaBH₄ (reduction) or MnO₂ (oxidation) to stabilize functional groups .

Key validation: Monitor reaction progress via TLC or HPLC and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Basic: How is the structure of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile characterized?

Structural elucidation employs:

- NMR Spectroscopy : ¹H NMR (δ 7.5–8.2 ppm for aromatic protons; δ 3.5–4.0 ppm for pyrrolidinyl protons) and ¹³C NMR (δ ~115 ppm for nitrile carbon) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the chloro, nitrile, and pyrrolidinyl groups .

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch from pyrrolidinone) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₈ClN₂O requires m/z 219.0298) .

Advanced: How can computational modeling predict adsorption behavior on metal surfaces?

- Density Functional Theory (DFT) : Calculates adsorption energies and identifies preferred binding sites (e.g., nitrile group interaction with Ag or Au surfaces) .

- Molecular Dynamics (MD) Simulations : Models orientation dynamics at liquid-metal interfaces, revealing preferential adsorption of the aromatic ring over the pyrrolidinyl group .

- Surface-Enhanced Raman Spectroscopy (SERS) : Validates computational predictions by detecting shifts in vibrational modes upon adsorption .

Note: Discrepancies between simulated and experimental data may arise from solvent effects or surface impurities, requiring iterative refinement .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values for enzyme inhibition) to identify outliers and assess statistical significance .

- In Silico Docking : Use tools like AutoDock Vina to compare binding affinities of the compound with target proteins (e.g., xanthine oxidase or PLA₂) and reconcile activity variations .

- Dose-Response Curves : Re-evaluate conflicting results under standardized conditions (pH, temperature) to isolate experimental variables .

Example: A study reported conflicting IC₅₀ values (5 μM vs. 20 μM) for kinase inhibition; MD simulations revealed conformational flexibility in the pyrrolidinyl group affecting binding .

Advanced: How is this compound utilized in multi-drug therapeutic strategies?

- Synergistic Drug Design : Combines with PLA₂ inhibitors (e.g., GW4869) to target inflammatory pathways in atherosclerosis, leveraging lower dosages to minimize toxicity .

- Pharmacokinetic Optimization : Co-administration with CYP450 inhibitors (e.g., ketoconazole) prolongs half-life by reducing metabolic clearance .

- In Vitro/In Vivo Validation : Test combinatorial efficacy using murine models and transcriptomic profiling to identify off-target effects .

Basic: What are the key chemical reactions for functionalizing this compound?

- Nitrile Hydrolysis : Convert the nitrile to a carboxylic acid using H₂SO₄/H₂O or LiOH/H₂O₂ for prodrug synthesis .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs .

- Reductive Amination : Modify the pyrrolidinyl group using NaBH₃CN and aldehydes to create secondary amines for enhanced bioactivity .

Advanced: How does the compound’s electronic structure influence its reactivity?

- Hammett Analysis : The electron-withdrawing nitrile and chloro groups deactivate the benzene ring, directing electrophilic substitution to the meta position .

- Frontier Molecular Orbital (FMO) Analysis : LUMO localization on the nitrile group facilitates nucleophilic attacks (e.g., Grignard reactions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions, accelerating substitution at the chloro position .

Basic: What safety protocols are recommended for handling this compound?

- Toxicity Mitigation : Use PPE (gloves, goggles) due to acute toxicity (LD₅₀ ~200 mg/kg in rats) and irritant properties .

- Waste Disposal : Neutralize nitrile-containing waste with NaOCl before disposal .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。